7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a bromine atom, a dimethylbenzoyl group, and a phenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylbenzoyl chloride with 2-amino-5-bromobenzophenone under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions under acidic conditions to yield the final benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce various reduced benzodiazepine derivatives.
Scientific Research Applications
7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a model compound in the study of benzodiazepine synthesis and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is conducted to explore its potential therapeutic uses in treating neurological disorders.
Industry: The compound is investigated for its potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through specific binding sites on the GABA receptor complex, which modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific structural features, such as the bromine atom and the dimethylbenzoyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural differences can influence its binding affinity to GABA receptors and its overall pharmacokinetic profile.
Biological Activity
7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family. This compound exhibits significant biological activity, particularly in its interaction with gamma-aminobutyric acid (GABA) receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a bromine atom and a dimethylbenzoyl group attached to a tetrahydro-benzodiazepine core. The molecular formula is C24H21BrN2O2 with a CAS number of 533876-88-9. The structural representation is as follows:
The primary mechanism of action for this compound involves its binding to GABA receptors. By enhancing the effects of GABA, this compound promotes hyperpolarization of neurons through increased chloride ion influx. This results in an anxiolytic effect and potential applications in treating anxiety disorders and other neurological conditions.
Table 1: Summary of Biological Activity
Activity | Description |
---|---|
GABA Receptor Modulation | Enhances inhibitory neurotransmission leading to anxiolytic effects |
Neuroprotective Properties | Potential to protect neurons from excitotoxicity |
Antidepressant Effects | May exhibit antidepressant-like effects through modulation of neurotransmitter systems |
Therapeutic Applications
Research indicates that compounds in the benzodiazepine class exhibit various therapeutic effects:
- Anxiolytic Effects : The compound shows promise in reducing anxiety symptoms by modulating GABAergic activity.
- Sedative Properties : Its ability to induce sedation makes it a candidate for treating insomnia.
- Anticonvulsant Activity : Preliminary studies suggest potential use in managing seizure disorders.
Study 1: GABAergic Activity
A study demonstrated that derivatives of benzodiazepines significantly enhance GABA receptor activity. The specific compound was shown to increase GABA-induced currents in neuronal cultures, suggesting its potential as a therapeutic agent for anxiety and related disorders .
Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective properties of benzodiazepines against oxidative stress-induced neuronal damage. The study found that 7-bromo derivatives could mitigate neuronal loss in models of neurodegeneration .
Study 3: Antidepressant-Like Effects
A behavioral study using animal models indicated that the compound exhibited antidepressant-like effects comparable to traditional antidepressants. This was assessed through standard tests measuring locomotor activity and forced swim tests .
Properties
IUPAC Name |
7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c1-15-8-9-18(12-16(15)2)24(29)27-14-22(28)26-21-11-10-19(25)13-20(21)23(27)17-6-4-3-5-7-17/h3-13,23H,14H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZQEVXAVDOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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